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. J

Structural Analysis, Synthetic Architecture, and
Pharmacological Utility[1]
Abstract

This technical guide provides a comprehensive analysis of 3,5-Dimethoxy-1,2-thiazole-4-
carbaldehyde (PubChem CID: 132342171). While often overshadowed by its 1,3-thiazole
isomers, the 1,2-thiazole (isothiazole) core represents a critical pharmacophore in modern
medicinal chemistry, offering unique electronic properties and bioisosteric potential. This
document details the IUPAC nomenclature rules, proposes a robust synthetic pathway based
on homologous series reactivity, and outlines the compound's utility as a high-value
intermediate in drug discovery.

Part 1: Nomenclature & Structural Analysis
1.1 IUPAC Deconstruction

The systematic name 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is derived from the
Hantzsch-Widman nomenclature system for heterocycles.

o Parent Ring: "1,2-thiazole" is the systematic name for a 5-membered ring containing Sulfur
and Nitrogen in adjacent positions. The retained [IUPAC name is Isothiazole.
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o Numbering Priority: Numbering commences at the heteroatom of higher priority (Sulfur = 1),
proceeds to the second heteroatom (Nitrogen = 2), and continues around the ring to
minimize substituent locants.

» Principal Functional Group: The aldehyde group (-CHO) takes precedence over the ether
groups (-OCHs). Thus, the suffix is "-carbaldehyde" (carbon attached to the ring is part of the
group) rather than "formyl-".

o Substituents: Methoxy groups are located at positions 3 and 5.

Correct IUPAC Name: 3,5-Dimethoxyisothiazole-4-carbaldehyde

1.2 Chemoinformatic Profile

The following data summarizes the physicochemical properties critical for ADME (Absorption,
Distribution, Metabolism, Excretion) prediction.

Property Value Rationale

Molecular Formula Core composition.[1]

Fragment-like; suitable for lead

Molecular Weight 173.19 g/mol o
optimization.
Moderate lipophilicity; likel
LogP (Predicted) ~1.1 Pop Y y
good membrane permeability.
N(2), O(Methoxy) x2,
H-Bond Acceptors 4
O(Aldehyde).
Lacks -OH or -NH; reduces
H-Bond Donors 0 ) ) ) )
metabolic conjugation risk.
Within the "Rule of 5" limit
Topological Polar Surface Area  ~68 A2 (<140 A?) for oral

bioavailability.

Part 2: Synthetic Architecture
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As specific literature for this exact derivative is sparse, the following protocols are designed
based on the established reactivity of 3,5-disubstituted isothiazoles and Vilsmeier-Haack
formylation standards.

2.1 Retrosynthetic Analysis

The most reliable route to 4-formylisothiazoles involves the electrophilic formylation of an
electron-rich isothiazole precursor. The 3,5-dimethoxy substitution pattern strongly activates the
C4 position, making it an ideal candidate for Vilsmeier-Haack conditions.

Pathway Visualization (DOT):

Cyclization O-Methylation Vilsmeier-Haack
Malonamide + CS2 H202/Oxidation 3,5-Dihydroxyisothiazole (Mel, K2CO3) > 3,5-Dimethoxyisothiazole POCI3, DMF 3,5-Dimethoxyisothiazole-
(Starting Materials) (Tautomer) (Activated Core) 4-carbaldehyde

Click to download full resolution via product page

Figure 1: Proposed synthetic pathway from commodity chemicals to the target aldehyde.

2.2 Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-Dimethoxyisothiazole

 Principle: O-alkylation of 3,5-dihydroxyisothiazole (often existing as isothiazolidine-3,5-
dione).

» Reagents: Methyl lodide (Mel) or Dimethyl Sulfate (DMS), Potassium Carbonate (

), Acetone (anhydrous).

e Procedure:
o Dissolve 3,5-dihydroxyisothiazole (1.0 eq) in anhydrous acetone.
o Add

(2.5 eq) and stir at room temperature for 30 min.

o Add Mel (2.2 eq) dropwise to control exotherm.
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o Reflux for 6-12 hours. Monitor by TLC (shift to higher

).

o Filter inorganic salts and concentrate the filtrate. Purify via column chromatography
(Hexane/EtOAC).

Step 2: Vilsmeier-Haack Formylation

» Principle: Electrophilic aromatic substitution at the activated C4 position using a
chloroiminium ion intermediate.

o Reagents: Phosphorus Oxychloride (

), Dimethylformamide (DMF), Dichloroethane (DCE).

e Procedure:

[e]

Reagent Prep: In a flame-dried flask under

, cool DMF (3.0 eq) to 0°C. Add
(1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).

o Addition: Dissolve 3,5-dimethoxyisothiazole (from Step 1) in DCE and add slowly to the
Vilsmeier reagent.

o Reaction: Warm to 60-80°C. The electron-donating methoxy groups facilitate attack at C4.

o Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) to hydrolyze
the iminium salt to the aldehyde.

o Workup: Extract with DCM, wash with brine, dry over

[¢]

Yield Expectation: 65—-80% (based on analogous isothiazole formylations).

Part 3: Reactivity & Pharmacological Applications|[3]
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The 4-carbaldehyde moiety serves as a versatile "chemical handle," allowing this molecule to
function as a linchpin in divergent synthesis.

3.1 Reactivity Profile

The aldehyde at C4 is electronically coupled to the aromatic ring but remains highly reactive
due to the electron-withdrawing nature of the isothiazole nitrogen.

o Schiff Base Formation: Condensation with primary amines yields imines (azomethines), a
common motif in antifungal agents.

o Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)
yields acrylonitriles, often used to inhibit EGFR kinases.

o Oxidation: Conversion to 3,5-dimethoxyisothiazole-4-carboxylic acid using

(Pinnick oxidation).

3.2 Bioisosteric Significance

In drug design, the 1,2-thiazole ring is a bioisostere for:
o Pyridine: Similar H-bond acceptor capability at N2.

e Thiazole (1,3): Isothiazoles often show improved metabolic stability against oxidative ring
opening.

e |soxazole: The S-for-O substitution increases lipophilicity (LogP) and alters the electrostatic
potential surface, potentially improving binding affinity in hydrophobic pockets.

Functional Workflow (DOT):
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Figure 2: Divergent synthesis applications of the target aldehyde.

Part 4: Analytical Validation

To confirm the identity of the synthesized product, the following spectral signatures are
expected:

e NMR (
):
o ~9.8-10.0 ppm (s, 1H): Distinctive aldehyde proton.
o ~4.0-4.1 ppm (s, 3H): C5-Methoxy (deshielded by S).

o ~3.9 ppm (s, 3H): C3-Methoxy.
* IR Spectroscopy:
o Strong absorption at 1680-1700

(C=0 stretch).

o Bands at 1500-1600

(C=N, C=C ring stretches).
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» IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry.
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.
Royal Society of Chemistry. Link

 [sothiazole Chemistry: Vicini, P., et al. "Synthesis and biological evaluation of
benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal
Chemistry. Link

¢ Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P.[2] "The Vilsmeier—-Haack
Reaction."[3][4][5][6] Comprehensive Organic Synthesis. Link

¢ Nucleophilic Substitution in Isothiazoles: Rees, C. W. "Isothiazoles."[7][8] Science of
Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

e Compound Record: PubChem. "3,5-dimethoxy-1,2-thiazole-4-carbaldehyde (CID
132342171)." National Library of Medicine. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2521184#iupac-name-for-3-5-dimethoxy-1-2-
thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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